molecular formula C6H15AsO3 B1596435 Triethoxyarsine CAS No. 3141-12-6

Triethoxyarsine

Cat. No. B1596435
CAS RN: 3141-12-6
M. Wt: 210.1 g/mol
InChI Key: BUZKVHDUZDJKHI-UHFFFAOYSA-N
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Description

Triethoxyarsine, also known as arsenic triethoxide or triethyl arsenite , has the chemical formula (C2H5O)3As . It is a compound with a molecular weight of 210.10 g/mol . Triethoxyarsine is commonly used in laboratory settings and for the manufacture of other substances.



Synthesis Analysis

The synthesis of triethoxyarsine typically involves the reaction of arsenic trichloride (AsCl3) with ethanol (C2H5OH) . The resulting product is triethoxyarsine, which is a colorless liquid.



Molecular Structure Analysis

Triethoxyarsine consists of three ethoxy groups (C2H5O ) attached to an arsenic atom (As ). The molecular structure resembles a trigonal pyramid, with the arsenic atom at the apex and the three ethoxy groups forming the base.



Chemical Reactions Analysis

Triethoxyarsine can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For example, it can react with water to form arsenic acid and ethanol.



Physical And Chemical Properties Analysis


  • Flammable liquid and vapor

  • Toxic if swallowed or inhaled

  • Very toxic to aquatic life with long-lasting effects

  • Keep away from heat, sparks, and open flames

  • Avoid release to the environment


Scientific Research Applications

Gas Sensing Technology

Triethoxyarsine plays a role in the development of gas sensing technologies. A study demonstrated the use of a sensor based on Pt and Ce modified In2O3 hollow structure for detecting triethylamine, a harmful gas to human health. This sensor exhibited excellent performance, including high response, selectivity, stability, and insusceptibility to water, which is promising for applications in food safety inspection and environmental monitoring (Zhou et al., 2020).

Medicinal Chemistry

In medicinal chemistry, fluorine-containing compounds, such as those derived from triethoxyarsine, are significant. They are used in various pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke et al. (2007) provides an overview of the application of these compounds in medicinal chemistry (Jeschke et al., 2007).

Sustainable Chemical Production

The utilization of trifluoromethane, derived from polytetrafluoroethylene manufacture, demonstrates the application of triethoxyarsine-related compounds in sustainable chemistry. Musio et al. (2018) described a strategy for converting this greenhouse gas into valuable fluorinated compounds, showcasing the potential of triethoxyarsine derivatives in green chemistry (Musio et al., 2018).

Environmental Impact Studies

A study by Mezcúa et al. (2004) investigated the environmental impact of triclosan, a common antimicrobial agent, and its by-products. This research is relevant to understanding the environmental pathways and transformations of similar compounds to triethoxyarsine (Mezcúa et al., 2004).

Polymer and Materials Science

The coordination chemistry of poly(thioether)borate ligands, which includes compounds related to triethoxyarsine, has applications in polymer science. Riordan (2010) reviewed the development and application of these ligands, highlighting their role in the modeling of protein active sites and in organometallic chemistry (Riordan, 2010).

Safety And Hazards

Triethoxyarsine poses risks such as flammability, toxicity, and environmental harm. Proper handling and storage are essential to minimize exposure.


Future Directions

Research on triethoxyarsine should explore its applications beyond APL treatment, investigate potential synergies with other chemotherapeutic agents, and continue to elucidate its mechanisms of action.


Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

triethyl arsorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKVHDUZDJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[As](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AsO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074882
Record name Arsenous acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl arsenite

CAS RN

3141-12-6
Record name Triethoxyarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3141-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl arsenite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenous acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl arsenite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Fujita - Journal of crystal growth, 2003 - Elsevier
Oxygen doping of AlGaAs and GaAs was investigated during Metalorganic vapor phase epitaxy growth using trimethylgallium, trimethylaluminum and AsH 3 as growth sources and …
Number of citations: 6 www.sciencedirect.com
RC Mehrotra, AK Rai, R Bohra - Synthesis and Reactivity in …, 1975 - Taylor & Francis
… to have been made to investigate the reaction of triethoxyarsine and stibine with phenyl-and d -… and 4 -naphthylisocyanates across As-0 and Sb-0 bonds in triethoxyarsine and stibine. …
Number of citations: 8 www.tandfonline.com
K Moedritzer, CO Denney, JT Yoke III - Inorganic Syntheses, 1968 - Wiley Online Library
… TRIETHOXYARSINE … Similar properties are shown by triethoxyarsine (d;' 1.2132; 6' 1.4360) and tri-nbutoxyarsine (die 1.0723; ni0 1.4476). …
Number of citations: 9 onlinelibrary.wiley.com
SE Jacobson, F Mares, PM Zambri - Journal of the American …, 1979 - ACS Publications
… In the third step (eq 1), an excess of triethoxyarsine is required in order to prevent substitution of more than one ethoxy group by the phenyl groups. In this way, after oxidation in the …
Number of citations: 85 pubs.acs.org
FS Becker, H Treichel, S Röhl - Journal of the Electrochemical …, 1989 - iopscience.iop.org
Arsenosilicate glass (AsSG) with dopant levels up to 15% was prepared using TEOS and triethoxiarsine (TEOA) or triethylarsenate (TEAs). The optimum deposition parameters and film …
Number of citations: 17 iopscience.iop.org
C Anchisi, L Corda, A Maccioni… - Journal of …, 1977 - Wiley Online Library
The preparation and reaction of 1,3,2‐benzodioxa‐ and 1,3,2‐benzoxathiarsoles (IIa‐b) are described. Spiran derivatives Va‐c are obtained by treating IIa‐b with Ia‐b and triethylamine…
Number of citations: 3 onlinelibrary.wiley.com
F Ando, J Koketsu, Y Ishii - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… When reaction of triethoxyarsine with sulfur trioxide was carried out in 1 : 2 and l:3 molar ratios of the reagents, the corresponding oily insertion products were obtained in 97 and 92%, …
Number of citations: 6 www.journal.csj.jp
F Ando, J Koketsu, Y Ishii - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
Trialkoxyarsines (I) and -stibines (II) react with sulfur dioxide to give the corresponding dialkyl sulfites and arsenic trioxide or polymeric residues containing antimony. The reactivity of …
Number of citations: 5 www.journal.csj.jp
T Aigo, Y Fujita, A Tachikawa… - Japanese journal of …, 1999 - iopscience.iop.org
We report on the improvement in the microwave performance of metal-semiconductor field effect transistors (MESFETs) fabricated on GaAs/Si with a resistive layer at the GaAs-Si …
Number of citations: 2 iopscience.iop.org
WTG CHAN - 1977 - search.proquest.com
I wish to express my sincere gratitude to Dr. Arthur J. Ashe, III, for his guidance throughout the course of this work. His encouragement, inspiration and enthusiasm, his constant …
Number of citations: 0 search.proquest.com

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